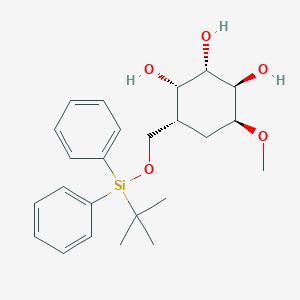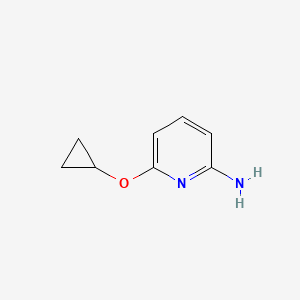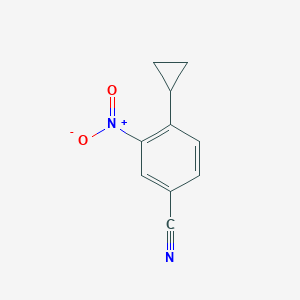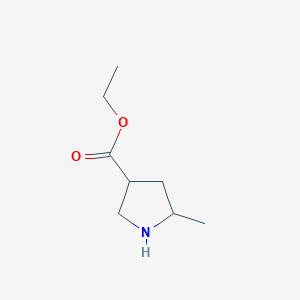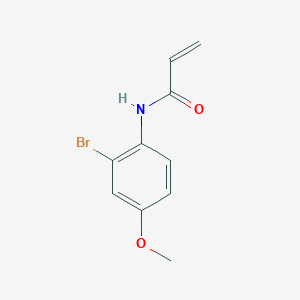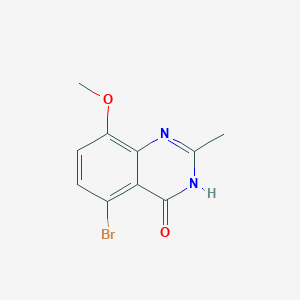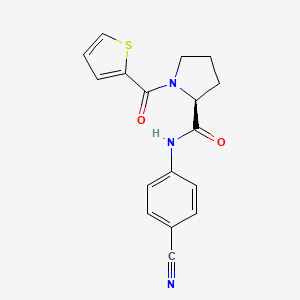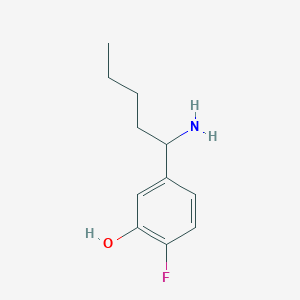
5-(1-Aminopentyl)-2-fluorophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-Aminopentyl)-2-fluorophenol is an organic compound that features a fluorine atom attached to a phenol ring, with an aminopentyl group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Aminopentyl)-2-fluorophenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorophenol and 1-bromopentane.
Formation of Intermediate: The first step involves the alkylation of 2-fluorophenol with 1-bromopentane in the presence of a base such as potassium carbonate to form 5-(1-Bromopentyl)-2-fluorophenol.
Amination: The intermediate is then subjected to nucleophilic substitution with ammonia or an amine source to replace the bromine atom with an amino group, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-(1-Aminopentyl)-2-fluorophenol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation or reducing agents like lithium aluminum hydride are employed.
Substitution: Electrophiles such as acyl chlorides or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of acylated or sulfonated derivatives.
Applications De Recherche Scientifique
5-(1-Aminopentyl)-2-fluorophenol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 5-(1-Aminopentyl)-2-fluorophenol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluorine atom can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(1-Aminopentyl)-2-methoxyphenol: Similar structure but with a methoxy group instead of a fluorine atom.
5-(1-Aminopentyl)-2-chlorophenol: Similar structure but with a chlorine atom instead of a fluorine atom.
5-(1-Aminopentyl)-2-bromophenol: Similar structure but with a bromine atom instead of a fluorine atom.
Uniqueness
5-(1-Aminopentyl)-2-fluorophenol is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H16FNO |
|---|---|
Poids moléculaire |
197.25 g/mol |
Nom IUPAC |
5-(1-aminopentyl)-2-fluorophenol |
InChI |
InChI=1S/C11H16FNO/c1-2-3-4-10(13)8-5-6-9(12)11(14)7-8/h5-7,10,14H,2-4,13H2,1H3 |
Clé InChI |
ZMOZBTQGIYEXFZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C1=CC(=C(C=C1)F)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


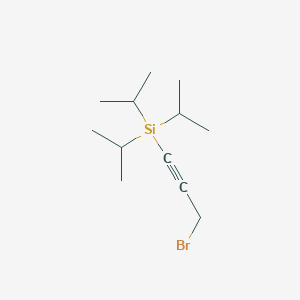
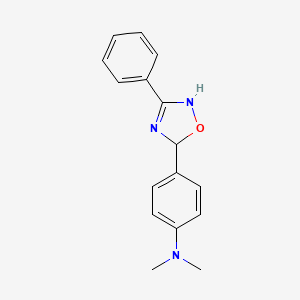
![N-[2-(2,6-dichloroanilino)-2-oxoethyl]-4-(1,3-dioxoisoindol-2-yl)-N-methylbutanamide](/img/structure/B15224534.png)

